molecular formula C8H5BrCl2O2 B1522398 Methyl 4-bromo-3,5-dichlorobenzoate CAS No. 117738-81-5

Methyl 4-bromo-3,5-dichlorobenzoate

Cat. No. B1522398
CAS RN: 117738-81-5
M. Wt: 283.93 g/mol
InChI Key: OLCZJLAQCXIXNW-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-3,5-dichlorobenzoate” is a chemical compound with the molecular formula C8H5BrCl2O2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-3,5-dichlorobenzoate” consists of a benzene ring substituted with bromo, chloro, and methoxy groups . The exact positions of these substituents can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

“Methyl 4-bromo-3,5-dichlorobenzoate” is a solid at room temperature . It has a molecular weight of 283.93 .

Scientific Research Applications

Toxicological Impact on Environmental and Occupational Health

Methyl 4-bromo-3,5-dichlorobenzoate, primarily recognized for its use as a pesticide and fumigant (often in the form of methyl bromide), has been subject to various studies focusing on its environmental and occupational health impacts. A study highlighted the adverse birth outcomes associated with residential proximity to methyl bromide use, indicating its potential risk to fetal growth when exposure occurs during the second trimester of pregnancy (Gemmill et al., 2013). Similarly, occupational exposure to methyl bromide was shown to negatively affect the central nervous system of workers, as evidenced by changes in electroencephalogram indices and urinary bromide ion levels (Park et al., 2020).

Neurological and Cognitive Effects

Neurological effects from methyl bromide intoxication have been documented, demonstrating its impact on the nervous system. Acute exposure can lead to seizures, myoclonus, ataxia, or cerebral edema, whereas chronic exposure can manifest as diverse and slowly progressive neurological and neurobehavioral symptoms. Imaging and histopathological examination show characteristic symmetric and selective lesions in specific brain regions, believed to be caused by a range of toxic mechanisms (Souza et al., 2013).

Environmental Contaminants and Public Health

The presence of methyl 4-bromo-3,5-dichlorobenzoate in the environment, as with other persistent organic pollutants (POPs), has raised concerns about its broader ecological and health implications. For instance, high plasma levels of certain POPs were linked to increased biological age as calculated by DNA methylation analysis, suggesting potential negative health impacts of these widespread environmental contaminants on human populations (Lind et al., 2018).

Safety and Hazards

“Methyl 4-bromo-3,5-dichlorobenzoate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

methyl 4-bromo-3,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCZJLAQCXIXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3,5-dichlorobenzoate

Synthesis routes and methods

Procedure details

Methyl 4-amino-3,5-dichlorobenzoate (32 g.) dissolved in 48% hydrobromic acid (100 ml.) was cooled to 0° and sodium nitrite (10.5 g.) was added. The solution was added slowly to a mixture of 48% hydrobromic acid (80 ml.) and cuprous bromide (35 g.) and the mixture heated at reflux for 2 hours. After cooling, the mixture was extracted with ethyl acetate and the organic extracts washed with brine, dried (anhydrous magnesium sulphate) and evaporated to give a dark solid. Crystallisation from ethyl acetate gave methyl 4-bromo-3,5-dichlorobenzoate (20 g.). Nuclear Magnetic Resonance Spectrum (NMR) was as follows: 1H: 4.0,3H,s; 7.9,2H,s.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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